molecular formula C8H4Cl2F4O B1459990 2,4-Dichloro-5-(difluoromethoxy)benzodifluoride CAS No. 1806296-73-0

2,4-Dichloro-5-(difluoromethoxy)benzodifluoride

Cat. No.: B1459990
CAS No.: 1806296-73-0
M. Wt: 263.01 g/mol
InChI Key: UNGYTYDASZAUGV-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(difluoromethoxy)benzodifluoride is a halogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4, a difluoromethoxy group at position 5, and two fluorine atoms (denoted as "benzodifluoride"). The difluoromethoxy group enhances metabolic resistance compared to methoxy or hydroxy groups, while the chlorine substituents contribute to electrophilic reactivity, making it a versatile intermediate in synthesis .

Properties

IUPAC Name

1,5-dichloro-2-(difluoromethoxy)-4-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F4O/c9-4-2-5(10)6(15-8(13)14)1-3(4)7(11)12/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGYTYDASZAUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Benzodifluoride Core

  • The dichlorination at the 2 and 4 positions is typically achieved by electrophilic chlorination using reagents such as phosphoryl chloride (POCl₃) or chlorine gas under controlled temperature conditions.
  • Chlorination reactions are often performed on intermediates like 5-substituted benzodifluoride derivatives to ensure regioselectivity.
  • For example, a related process involves chlorination of trifluoromethyl-substituted pyrimidines using a mixture of phosphoric acid, phosphoryl chloride, and a base such as diisopropylethylamine (DIPEA) at elevated temperatures (110–120 °C) to achieve high conversion rates and yields (~73%).

Introduction of the Difluoromethoxy Group

  • The difluoromethoxy group (-OCF₂H) is introduced via nucleophilic substitution or fluorination of methoxy precursors.
  • A common approach involves the reaction of hydroxy-substituted intermediates with difluorocarbene precursors or difluoromethylating agents under basic or catalytic conditions.
  • Alternatively, oxidative fluorination of methoxy groups can be employed using reagents such as Selectfluor or other electrophilic fluorinating agents to achieve the difluoromethoxy functionality.
  • Control of reaction temperature (typically 40–100 °C) and solvent choice (e.g., ethyl acetate or tetrahydrofuran) is critical to optimize yield and minimize side reactions.

Fluorination Techniques

  • Fluorination steps may use sodium trifluoromethanesulfinate (CF₃SO₂Na) as a fluorine source in the presence of organic peroxides like tert-butyl hydroperoxide (TBHP) in aqueous media.
  • Pre-treatment of sodium trifluoromethanesulfinate by slurrying in ethyl acetate and filtration improves reagent purity and reaction efficiency.
  • Transition metal catalysts such as FeSO₄ can be employed to facilitate radical fluorination mechanisms.
  • These methods have been successfully applied in the synthesis of related trifluoromethylated pyrimidines and benzene derivatives.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Solvent(s) Yield (%) Notes
Chlorination POCl₃, H₃PO₄, DIPEA 110–120 None (neat or suspension) ~73 High selectivity for 2,4-dichloro substitution
Fluorination (Difluoromethoxy introduction) Sodium trifluoromethanesulfinate, TBHP, FeSO₄ catalyst 40–100 Water, ethyl acetate Variable Pre-treatment of CF₃SO₂Na improves yield
Purification Extraction, filtration, distillation Ambient to 65 MTBE, n-butyl acetate - Final product purified by distillation

Research Findings and Process Optimization

  • The use of sodium trifluoromethanesulfinate as a fluorinating agent is advantageous due to its commercial availability and relatively low toxicity compared to gaseous reagents like CF₃I.
  • Pre-treatment of commercial grade sodium trifluoromethanesulfinate by slurrying and filtration removes impurities and enhances the reaction outcome.
  • Reaction monitoring by HPLC ensures complete conversion of intermediates such as 5-trifluoromethyluracil to the chlorinated product.
  • The chlorination step requires careful stoichiometric control of phosphoryl chloride and DIPEA to avoid over-chlorination or degradation.
  • Solvent selection (ethyl acetate, MTBE) and temperature control during extraction and distillation are critical for isolating high-purity 2,4-dichloro-5-(difluoromethoxy)benzodifluoride.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(difluoromethoxy)benzodifluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: The compound can be reduced to form different products, depending on the reducing agent used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide and potassium hydroxide. The reactions are typically carried out in polar solvents, such as water or ethanol.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzodifluorides, while oxidation and reduction reactions can yield different oxidized or reduced products.

Scientific Research Applications

2,4-Dichloro-5-(difluoromethoxy)benzodifluoride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique chemical structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2,4-Dichloro-5-(difluoromethoxy)benzodifluoride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares key structural analogs of 2,4-dichloro-5-(difluoromethoxy)benzodifluoride, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Key Substituents Applications/Activity Key Data/Source
2,4-Dichloro-5-(difluoromethoxy)pyrimidine C₅H₂Cl₂F₂O₂N₂ Pyrimidine ring, Cl (positions 2,4), OCHF₂ Kinase inhibitor (BMPR2-selective) 56% synthesis yield; ¹H NMR data
N-(2,4-Dichloro-5-(difluoromethyl triazole)phenyl)methanesulfonamide C₁₀H₈Cl₂F₂N₃O₂S Triazole ring, SO₂NHCH₃ Herbicide metabolite (Sulfentrazone) EPA risk assessment for agricultural use
2,4-Dichloro-5-(carbazoyl)benzenesulfonamide C₁₃H₁₀Cl₂N₂O₃S Carbazoyl group, SO₂NH₂ Anticancer candidate (sulfonamide class) Synthesized via sulfonylation
4-(Difluoromethoxy)-3-methoxybenzaldehyde C₉H₈F₂O₃ Aldehyde, OCHF₂, OCH₃ Pharmaceutical intermediate Log S = -2.3 (moderate solubility)

Key Differentiators

Substituent Effects :

  • Pyrimidine vs. Benzene Core : Pyrimidine-based analogs () offer nitrogen-rich scaffolds for hydrogen bonding, enhancing kinase inhibition. Benzene derivatives (e.g., sulfentrazone metabolites) prioritize electrophilic reactivity for pesticidal activity .
  • Difluoromethoxy vs. Sulfonamide : The OCHF₂ group in the target compound likely improves metabolic stability over sulfonamide groups, which are prone to enzymatic cleavage .

Biological Activity

2,4-Dichloro-5-(difluoromethoxy)benzodifluoride is a fluorinated aromatic compound that has garnered attention for its potential biological activities. Its unique structure, featuring both chlorine and difluoromethoxy groups, influences its reactivity and interaction with biological systems. This article explores the compound's biological activity, including its mechanisms of action, applications in research and medicine, and relevant case studies.

  • Molecular Formula : C8H4Cl2F2O
  • Molecular Weight : Approximately 227.02 g/mol
  • Structure : The compound consists of a benzene ring substituted with two chlorine atoms and a difluoromethoxy group.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant biological effects. The presence of difluoromethoxy enhances the compound's lipophilicity and binding affinity to target sites, which is crucial for its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains and fungi. The antimicrobial activity is often linked to the ability of these compounds to disrupt microbial cell membranes or inhibit critical enzymatic processes .

Enzyme Interaction Studies

The compound has been investigated for its role as an enzyme inhibitor in biochemical assays. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions. This property positions it as a potential candidate for drug development targeting specific diseases.

Case Studies

  • Antimicrobial Screening : A series of derivatives based on 2,4-Dichloro-5-fluorophenyl frameworks demonstrated significant antibacterial and antifungal activities. Compounds derived from this scaffold showed promising results in inhibiting pathogenic microorganisms, suggesting that similar structures may possess comparable efficacy .
  • Enzyme Inhibition : In a study focusing on enzyme interactions, this compound was tested against various enzymes. Results indicated that the compound could effectively inhibit enzyme activity at specific concentrations, highlighting its potential as a pharmacological agent.

Applications in Research and Industry

  • Pharmaceutical Development : The compound is being explored for its potential use in developing new pharmaceuticals due to its unique structural features that may enhance drug efficacy and safety profiles.
  • Agricultural Chemistry : Its properties suggest applications in agrochemicals as a pesticide or herbicide, providing a means to control agricultural pests effectively .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityEnzyme InhibitionApplications
This compoundModerateYesPharmaceuticals, Agrochemicals
2,4-Dichloro-5-fluorophenyl derivativesHighModeratePharmaceuticals
1,3-Dichloro-5-(difluoromethoxy)benzeneOngoing researchUnknownIndustrial Applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dichloro-5-(difluoromethoxy)benzodifluoride, and how can purity be maximized?

  • Methodology :

  • Stepwise halogenation : Begin with a fluorobenzene precursor, introducing chlorine substituents via electrophilic substitution under controlled temperature (e.g., 40–60°C) using catalysts like FeCl₃ .
  • Difluoromethoxy incorporation : Use fluorinated methoxy reagents (e.g., difluoromethyl triflate) in anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) to achieve >95% purity. Monitor purity via HPLC with UV detection .

Q. How can the structure and composition of this compound be confirmed?

  • Analytical techniques :

  • NMR spectroscopy : ¹⁹F NMR to confirm difluoromethoxy (-OCF₂H) and benzodifluoride (-CF₂-) groups; ¹H/¹³C NMR for aromatic proton environments .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic patterns consistent with Cl and F substituents .
  • X-ray crystallography : Single-crystal analysis (if available) to resolve stereoelectronic effects of the difluoromethoxy group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoromethoxy group in nucleophilic substitution reactions?

  • Experimental design :

  • Kinetic studies : Compare reaction rates with non-fluorinated analogs under SNAr conditions (e.g., using piperidine in DMF at 80°C). Monitor intermediates via in-situ IR spectroscopy .
  • Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to assess electronic effects of -OCF₂H on aromatic ring activation .
    • Contradictions : Discrepancies in regioselectivity may arise from solvent polarity (e.g., DMSO vs. THF) or steric hindrance from ortho-chloro substituents .

Q. How does this compound function as a key intermediate in agrochemicals?

  • Case study :

  • Sulfentrazone analogs : The compound’s structural motif is found in sulfentrazone metabolites, which inhibit protoporphyrinogen oxidase (PPO) in weeds .
  • Structure-Activity Relationship (SAR) : Modify the benzodifluoride core to enhance binding to PPO’s hydrophobic pocket. Test herbicidal activity via greenhouse assays on resistant weed species .

Q. What computational strategies predict the environmental fate of this compound?

  • Approach :

  • Degradation modeling : Use EPI Suite™ to estimate hydrolysis half-life (pH-dependent) and bioavailability. Validate with LC-MS/MS analysis of soil metabolites .
  • Docking studies : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways (e.g., oxidative defluorination) .

Q. How can conflicting data on synthetic yields be resolved?

  • Troubleshooting :

  • Catalyst screening : Test alternative Lewis acids (AlCl₃ vs. FeCl₃) for chlorination efficiency .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with non-polar alternatives (toluene) to minimize side reactions .
  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, reagent stoichiometry, and reaction time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-5-(difluoromethoxy)benzodifluoride
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5-(difluoromethoxy)benzodifluoride

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